molecular formula C9H9ClN2O5 B048759 Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate CAS No. 457947-61-4

Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate

Cat. No. B048759
M. Wt: 260.63 g/mol
InChI Key: IHQKJDKMQBJBML-UHFFFAOYSA-N
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Patent
US08524899B2

Procedure details

Compound 11 (6.2 g, 20.5 mmol) was dissolved in methanol (70 mL), H2SO4 concentrated (4 mL) was added and the solution heated to reflux for 9 h. After cooling to r.t., the mixture was poured into ice (600 mL) and the precipitate formed was collected by filtration. Drying under hv gave 5.0 g (94%) of 12 as a yellow solid. Data of 12: Rf 0.85 (hexane/EtOAc 1:4). 1H NMR (300 MHz, DMSO-d6): δ 3.77 (s, 6H), 6.85 (brs, 2H), 7.82 (s, 1H). 13C NMR (75 MHz, DMSO-d6): δ 52.80, 64.68, 110.40, 114.21, 133.80, 142.29, 153.60, 163.48. MS (ESI): m/z (rel intensity) 261 (100). HRMS (FAB): m/z calcd for C9H9N2O5Cl, 260.0200; found, 260.0197.
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Yield
94%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:20])[C:4]1[CH:9]=[C:8]([Cl:10])[C:7]([NH:11]C(=O)C)=[C:6]([N+:15]([O-:17])=[O:16])[C:5]=1[O:18][CH3:19]>CO>[CH3:1][O:2][C:3](=[O:20])[C:4]1[CH:9]=[C:8]([Cl:10])[C:7]([NH2:11])=[C:6]([N+:15]([O-:17])=[O:16])[C:5]=1[O:18][CH3:19]

Inputs

Step One
Name
Quantity
6.2 g
Type
reactant
Smiles
COC(C1=C(C(=C(C(=C1)Cl)NC(C)=O)[N+](=O)[O-])OC)=O
Name
Quantity
70 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
H2SO4 concentrated (4 mL)
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the solution heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 9 h
Duration
9 h
ADDITION
Type
ADDITION
Details
the mixture was poured into ice (600 mL)
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
Drying under hv

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C(=C(C(=C1)Cl)N)[N+](=O)[O-])OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.